1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 2624125-56-8
VCID: VC11523189
InChI: InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7)
SMILES:
Molecular Formula: C5H9N3S
Molecular Weight: 143.21 g/mol

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine

CAS No.: 2624125-56-8

Cat. No.: VC11523189

Molecular Formula: C5H9N3S

Molecular Weight: 143.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine - 2624125-56-8

Specification

CAS No. 2624125-56-8
Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
IUPAC Name 1-methyl-4-methylsulfanylpyrazol-3-amine
Standard InChI InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7)
Standard InChI Key AGNIDLTUXHYUIK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)N)SC

Introduction

Molecular Structure and Characterization

Structural Features

The pyrazole core of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at the 1-, 3-, and 4-positions contribute to its electronic and steric properties:

  • 1-Position: A methyl group (CH3-\text{CH}_3) enhances steric bulk and influences ring conformation.

  • 3-Position: An amino group (NH2-\text{NH}_2) introduces nucleophilic reactivity and hydrogen-bonding capacity.

  • 4-Position: A methylsulfanyl group (SCH3-\text{SCH}_3) modulates electron density and participates in thioether-related reactions.

The IUPAC name, 1-methyl-4-methylsulfanylpyrazol-3-amine, reflects these substituents. X-ray crystallography of analogous pyrazole derivatives reveals planar ring geometries with bond lengths and angles consistent with aromaticity .

Table 1: Molecular Information

PropertyValue
CAS Number2624125-56-8
Molecular FormulaC5H9N3S\text{C}_5\text{H}_9\text{N}_3\text{S}
Molecular Weight143.21 g/mol
IUPAC Name1-methyl-4-methylsulfanylpyrazol-3-amine
InChI KeyAGNIDLTUXHYUIK-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine are scarce, pyrazole synthesis generally involves cyclocondensation of hydrazines with 1,3-diketones or related precursors. A plausible route involves:

  • Hydrazine Formation: Reacting methylhydrazine with a β-ketothioester to form the pyrazole ring.

  • Substituent Introduction: Sequential alkylation or thiolation to install the methyl and methylsulfanyl groups.

For example, analogous compounds like NN-ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine are synthesized via condensation of ethyl hydrazine with nitro-substituted pyrazole intermediates under mild heating. Catalysts such as palladium on carbon may optimize yields in reduction steps.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors could enhance reaction control, while green solvents like ethanol may replace traditional dichloromethane. Purification via recrystallization or chromatography ensures high purity (>95%).

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR would show signals for methyl (δ2.5\delta \approx 2.5 ppm), methylsulfanyl (δ2.1\delta \approx 2.1 ppm), and aromatic protons (δ6.57.0\delta \approx 6.5–7.0 ppm) .

  • IR Spectroscopy: Peaks at 3300cm1\approx 3300 \, \text{cm}^{-1} (N–H stretch) and 1050cm1\approx 1050 \, \text{cm}^{-1} (C–S stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z=143m/z = 143, with fragments corresponding to loss of SCH3-\text{SCH}_3.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amino group at the 3-position undergoes reactions typical of primary amines:

  • Acylation: Formation of amides with acyl chlorides.

  • Alkylation: Production of secondary amines using alkyl halides.

Oxidation of Methylsulfanyl Group

The SCH3-\text{SCH}_3 group can be oxidized to a sulfoxide (SOCH3-\text{SOCH}_3) or sulfone (SO2CH3-\text{SO}_2\text{CH}_3) using agents like hydrogen peroxide or mm-CPBA. This modification alters electronic properties and bioactivity.

Cycloaddition Reactions

The pyrazole ring may participate in [3+2] cycloadditions with dipolarophiles, expanding its utility in heterocyclic chemistry .

Industrial and Research Applications

Agrochemical Development

Thioether-containing pyrazoles are explored as herbicides and fungicides. The methylsulfanyl group’s lipophilicity enhances membrane permeability in plant pathogens.

Material Science

Pyrazole-based ligands coordinate with transition metals (e.g., Cu, Pd) to form catalysts for cross-coupling reactions .

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